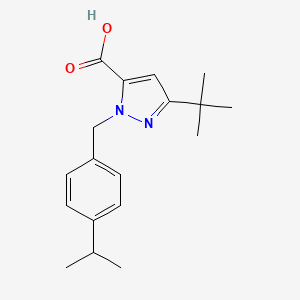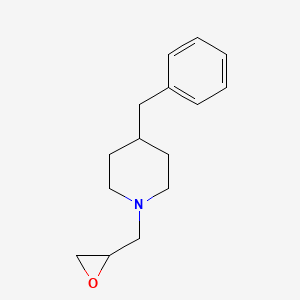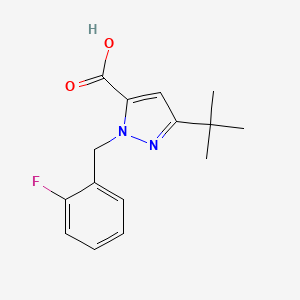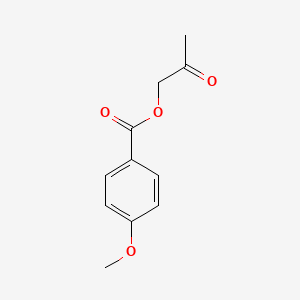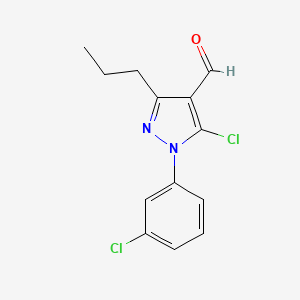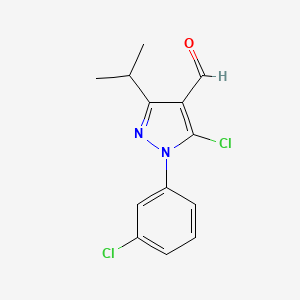
5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (5-Cl-1-3-Cl-P-3-P-1H-P-C) is an organic compound belonging to the pyrazole family. It is a colorless, volatile liquid with a pungent odor and is used in a variety of scientific research applications. It is also known as 5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde, 5-chloro-1-(3-chlorophenyl)-3-propylpyrazole-4-carbaldehyde, and 5-chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde.
Scientific Research Applications
Synthesis and Chemical Studies
Synthetic Routes and Chemistry of Pyrazolines : The compound plays a critical role in the development of synthetic routes for hexasubstituted pyrazolines, showcasing its versatility in creating structurally unique hexasubstituted cyclopropanes and hydroperoxy substituted pyrazolines. These derivatives are used as effective oxygen-atom transfer reagents, highlighting the compound's utility in facilitating novel organic synthesis pathways (Baumstark, Vásquez, & Mctush-Camp, 2013).
Antioxidant Evaluation and Synthetic Utility : It serves as a precursor for the synthesis of isoxazolone derivatives, which possess significant biological and medicinal properties. The literature review indicates the compound's role in creating heterocycles and chemical transformations, emphasizing its importance in developing new environmentally friendly synthesis methods for heterocycles through multi-component reactions (Laroum, Boulcina, Bensouici, & Debache, 2019).
Privileged Scaffold in Heterocycles Synthesis : Highlighting its reactivity and application in heterocyclic and dyes synthesis, the compound is considered a valuable building block for the synthesis of a wide range of heterocyclic compounds. Its unique reactivity allows for the generation of versatile cynomethylene dyes from a broad spectrum of precursors, showcasing its potential for innovative transformations in organic chemistry (Gomaa & Ali, 2020).
Environmental Studies
- Study on Chlorophenols : Although not directly related to "5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde", research on chlorophenols, a class of chemicals that shares structural elements with the compound, discusses their role as precursors of dioxins in processes like municipal solid waste incineration. This provides context on the environmental impact and considerations related to the chemical family to which the compound belongs (Peng, Chen, Lu, Huang, Zhang, Buekens, Li, & Yan, 2016).
properties
IUPAC Name |
5-chloro-1-(3-chlorophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8(2)12-11(7-18)13(15)17(16-12)10-5-3-4-9(14)6-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHAKQUMYFRLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





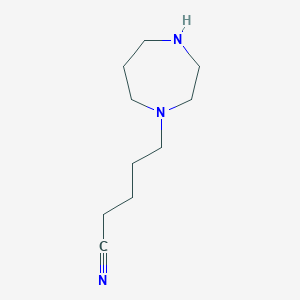
![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)
